1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.17567294 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This leads to a significant alteration in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .
Result of Action
The compound has demonstrated significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib . This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[3,4-d]pyrimidine derivatives have gained significant attention due to their biological and pharmacological activities . These compounds have been shown to interact with various enzymes and proteins, exerting their effects through these interactions .
Cellular Effects
In cellular contexts, 1-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to have significant effects. For instance, it has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-24-18-16(11-23-24)19(22-13-21-18)25-9-7-14(8-10-25)26-12-17(28)27(20(26)29)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHSUVNXBJIZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.